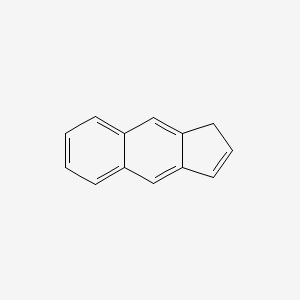

1H-Benz(f)indene

Description

Historical Context of Indene (B144670) and Benz(f)indene Scaffolds in Organic Chemistry

The foundational indene scaffold (C₉H₈) has a history dating back to the late 19th century. First isolated from coal tar, indene was recognized as a colorless liquid hydrocarbon that readily polymerizes and serves as a precursor in the production of indene/coumarone thermoplastic resins dictionary.comwikipedia.org. Its chemical structure, a fusion of a benzene (B151609) ring and a cyclopentene (B43876) ring, provides a basis for understanding more complex fused systems.

The benz[f]indene structure represents an extension of this framework, involving the fusion of an additional benzene ring to the indene system, resulting in a larger polycyclic aromatic hydrocarbon ontosight.airsc.org. As research in organic chemistry advanced, more complex fused aromatic systems like benz[f]indene became targets for synthesis and study. The development of sophisticated synthetic methodologies has enabled access to benz[f]indene and its derivatives, revealing their potential utility in diverse applications, including as ligands in organometallic chemistry and as core structures in biologically active molecules skku.edursc.org.

Significance of the Fused Aromatic-Cyclopentadiene System in Chemical Research

The benz[f]indene framework, with its extended π-system, offers opportunities for fine-tuning electronic and steric properties through substitution. This makes it an attractive motif for developing advanced materials and for use as ligands in organometallic catalysis. The annulated benzo ring in benz[f]indene, compared to simpler indenyl systems, can potentially enhance stereocontrol and productivity in catalytic processes when employed as a ligand in metal complexes skku.edu. The ability to construct and modify such fused aromatic systems is fundamental to the advancement of synthetic chemistry and the discovery of novel molecular architectures.

Overview of Key Academic Research Areas Pertaining to 1H-Benz(f)indene and its Analogues

Research into this compound and its derivatives spans several key areas:

Organic Synthesis: Significant effort has been dedicated to developing efficient synthetic routes to benz[f]indene and its functionalized analogues. Methods employed include palladium-catalyzed [3+2] cycloaddition reactions of cyclopropa[b]naphthalenes, Diels-Alder reactions, and intramolecular Friedel-Crafts cyclizations skku.eduresearchgate.netacs.org. Studies have also focused on improved synthesis protocols for this compound itself researchgate.net.

Organometallic Chemistry: The benz[f]indene moiety has been explored as a ligand in organometallic complexes. While early attempts to form group IV metal complexes with unsubstituted benz[f]indene were met with challenges due to product instability, research has shown success with substituted derivatives and other transition metals, such as molybdenum, where benz[f]indenyl ligands have been synthesized and characterized, exhibiting η³-coordination modes skku.edursc.org.

Medicinal Chemistry and Bioactivity: Analogues of indene and benz[f]indene have demonstrated a range of biological activities. For instance, benz[f]indenones have served as precursors in the synthesis of kinamycin antibiotics, known for their potent antibacterial properties skku.edu. Furthermore, specific benz[f]indene derivatives, such as this compound-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, have shown promise as antioxidants and anti-inflammatories, and are investigated for their potential in pharmaceutical development and bioimaging due to their fluorescent properties ontosight.aievitachem.com.

Materials Science: The unique electronic and structural characteristics of benz[f]indene derivatives suggest potential applications in materials science, particularly in the development of materials with specific optical properties and in organic electronics ontosight.ai.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1H-cyclopenta[b]naphthalene | nih.gov |

| CAS Number | 268-40-6 | nih.gov |

| Molecular Formula | C₁₃H₁₀ | nih.govncats.io |

| Molecular Weight | 166.22 g/mol | nih.gov |

| 166.078250319 Da | nih.gov | |

| 166.2185 | ncats.io | |

| Synonyms | This compound, 1-beta-Naphthindene | nih.gov |

| Appearance | Typically described as a colorless liquid (based on indene) | wikipedia.org |

| Stability | Stable due to electron delocalization | ontosight.ai |

| Reactivity | Reduced reactivity compared to unsaturated counterparts | ontosight.ai |

| Solubility | Soluble in organic solvents (Indene is insoluble in water) | nih.gov |

| LogP | Not specified for this compound itself | - |

| Boiling Point | Not specified for this compound itself (Indene: 181.6 °C) | wikipedia.org |

| Melting Point | Not specified for this compound itself (Indene: -1.8 °C) | wikipedia.org |

Table 2: Physicochemical Properties of Indene (for comparative context)

| Property | Value | Source |

| IUPAC Name | 1H-Indene | wikipedia.org |

| CAS Number | 95-13-6 | wikipedia.org |

| Molecular Formula | C₉H₈ | wikipedia.org |

| Molecular Weight | 116.16 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | -1.8 °C (28.8 °F; 271.3 K) | wikipedia.org |

| Boiling Point | 181.6 °C (358.9 °F; 454.8 K) | wikipedia.org |

| Density | 0.997 g/mL | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.orgnih.gov |

| Solubility in organic | Miscible with most organic solvents | nih.gov |

Table 3: Properties of a Key Derivative: this compound-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

| Property | Value | Source |

| CAS Number | 42757-85-7 | evitachem.com |

| Molecular Formula | C₂₂H₁₃NO₃ | evitachem.com |

| Molecular Weight | 339.351 g/mol | evitachem.com |

| LogP | 4.33 | evitachem.com |

Compound List:

this compound

Indene

2,3-Dihydro-1H-Benz(f)indene

this compound-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-

1H-Benz[f]indene,5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Indane

Kinamycin antibiotics

Cyclopentadiene

Cyclopentadienyl anion

Indenyl anion

Benz[e]indene

Benz[f]indanone

Benz[f]indenone

2-Naphthyl radical

Methylacetylene

Structure

3D Structure

Properties

CAS No. |

268-40-6 |

|---|---|

Molecular Formula |

C13H10 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1H-cyclopenta[b]naphthalene |

InChI |

InChI=1S/C13H10/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-6,8-9H,7H2 |

InChI Key |

LJVOKUMRGBIJGP-UHFFFAOYSA-N |

SMILES |

C1C=CC2=CC3=CC=CC=C3C=C21 |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3C=C21 |

Other CAS No. |

268-40-6 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Benz F Indene and Its Derivatives

Classical Approaches to the Benz(f)indene Core

Classical synthetic routes often rely on forming the polycyclic aromatic system through cyclization reactions, building the core structure from simpler precursors.

The formation of the benz(f)indene skeleton frequently involves cyclization reactions that create the characteristic fused ring system. These methods often start with naphthalene (B1677914) or related precursors, employing reactions that build the five-membered indene (B144670) ring onto the existing aromatic framework. For instance, strategies involving Knoevenagel condensation followed by cyclization have been employed to generate indene and benzofulvene derivatives, with product selectivity being dependent on reaction conditions nih.govresearchgate.net. While not exclusively for 1H-Benz(f)indene itself, these general cyclization principles are foundational for constructing related polycyclic systems researchgate.net.

Intramolecular Friedel-Crafts cyclization is a cornerstone for constructing carbocyclic and heterocyclic ring systems, including indanone and indene frameworks, which are precursors or related structures to benz(f)indenes. This method typically involves the cyclization of an aryl-substituted carboxylic acid or its derivative onto an aromatic ring. For example, the synthesis of benz[f]indenone skeletons has been achieved via intramolecular Friedel-Crafts cyclization of naphthalene-2-propanoic acid derivatives researchgate.net. Similarly, the cyclization of 3-arylpropionic acids, often catalyzed by Lewis acids or Brønsted acids, is a well-established route to indanones, which can be further elaborated into benz(f)indene structures nih.govbeilstein-journals.orgbeilstein-journals.org. These reactions are crucial for building the fused ring system by forming a new carbon-carbon bond within the same molecule, often under acidic conditions ontosight.aicapes.gov.br.

Table 1: Classical Cyclization and Friedel-Crafts Approaches

| Reaction Type | Key Reagents/Catalysts | Substrate Example | Product Type | Yield Range | Citation(s) |

| Knoevenagel Condensation/Cyclization | Piperidine, Acetic Acid / TiCl₄-pyridine / TiCl₄-Et₃N | 2-(1-phenylvinyl)benzaldehyde with malonates/Meldrum's acid/malononitrile | Indene, Benzofulvene derivatives | 40-80% | nih.govresearchgate.net |

| Intramolecular Friedel-Crafts | P₂O₅, Lewis Acids (e.g., AlCl₃, TiCl₄) | Naphthalene-2-propanoic acid derivatives, 3-arylpropionic acids | Benz[f]indenone, 1-Indanone derivatives | Good to excellent | researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.orgontosight.aicapes.gov.br |

Modern Synthetic Strategies

Contemporary synthetic chemistry leverages transition metal catalysis and sophisticated reaction design to achieve greater efficiency, selectivity, and access to highly functionalized derivatives.

Palladium catalysis has revolutionized the synthesis of complex polycyclic systems. For benz(f)indenes, palladium-catalyzed [3+2] cycloaddition reactions of alkylidenecyclopropa[b]naphthalenes with alkenes or alkynes have proven to be an efficient method for synthesizing 1(3)-alkylidene-2,3-dihydro-1H-benzo[f]indenes and 1-alkylidene-1H-benzo[f]indenes acs.orgnih.govacs.org. These reactions proceed under mild conditions and offer high regioselectivity. Other metal-catalyzed tandem cycloisomerization reactions have also been developed to access substituted benzofulvene derivatives researchgate.net. Furthermore, palladium-catalyzed three-component reactions have been explored for the synthesis of indenes and benzofulvenes researchgate.net.

Metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are indispensable for introducing diverse functional groups and building complex molecular architectures. These reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Heck couplings, utilize carbon-halogen bonds as versatile synthetic handles researchgate.net. For the synthesis of benz(f)indene derivatives, these methods can be employed to append substituents onto pre-formed benz(f)indene cores or to construct parts of the fused ring system. For instance, metal-catalyzed cross-coupling reactions have been used to introduce quinoline (B57606) moieties onto benz(f)indene scaffolds ontosight.aiacs.org. Beyond palladium, other transition metals like iron are also being explored for catalytic domino coupling reactions, offering more sustainable and atom-economic routes beilstein-journals.org.

Intramolecular annulation reactions provide atom-economic pathways to construct cyclic frameworks. Specifically, regulable intramolecular annulations of gem-dialkylthio trienynes have been developed as an efficient route to benzo[f]-1-indanone frameworks acs.orgnih.govrsc.org. The chemoselectivity of these annulations can be controlled by the choice of base and gas atmosphere, enabling divergent synthesis of functionalized benzo[f]-1-indanones in good to excellent yields researchgate.netacs.org.

Table 2: Modern Synthetic Strategies

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Yield Range | Citation(s) |

| Palladium-Catalyzed [3+2] Cycloaddition | Pd catalyst, alkenes or alkynes | Alkylidenecyclopropa[b]naphthalenes | 1(3)-Alkylidene-2,3-dihydro-1H-benzo[f]indenes, 1-Alkylidene-1H-benzo[f]indenes | Moderate to good | acs.orgnih.govacs.org |

| Metal-Catalyzed Cross-Coupling (e.g., for moiety introduction) | Pd, Cu, Fe catalysts | Aryl halides, nitroarenes, alkynes, various organic electrophiles and nucleophiles | Functionalized Benz(f)indenes, Indenes, Benzofulvenes | Good to excellent | researchgate.netontosight.aiacs.orgbeilstein-journals.orgacs.orgnih.gov |

| Intramolecular Annulations | Base, specific gas atmosphere | gem-Dialkylthio trienynes | Benzo[f]-1-indanone frameworks | Good to excellent | researchgate.netacs.orgnih.govrsc.org |

| Palladium-Catalyzed Three-Component Reaction | Pd catalyst | Arylsulfonyl chlorides, unactivated olefins | Saturated benzo-fused six-membered heterocycles, Indenes, Benzofulvenes | Efficient | researchgate.net |

| Palladium-Catalyzed Tandem Cycloisomerization | Transition-metal catalysts | 1,6-diynl esters or 1,5-diyls | Methelene benzofulvenes derivatives | Chemo- and regio-selective | researchgate.net |

Compound List:

this compound

this compound-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

this compound-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-

Alkylidene-1H-Benz[f]indenes

Benzo[f]-1-indanone frameworks

1(3)-Alkylidene-2,3-dihydro-1H-benzo[f]indenes

1-Alkylidene-1H-benzo[f]indenes

2,3-Dihydro-1H-benz[f]inden-1-one

1,1-Disubstituted 2,3-Dihydro-1H-benz[f]indene-4,9-diones

Benz[f]indan-1-one

3-Methyl-substituted benz[f]indan-1-one

Reaction Mechanisms and Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the Benz(f)indene System

The fused aromatic system of 1H-Benz(f)indene, with its delocalized pi electrons, renders it susceptible to electrophilic aromatic substitution reactions. The electron density distribution across the molecule dictates the preferred sites of attack. Conversely, the presence of pi systems also allows for nucleophilic attack under specific conditions, though this is generally less common than electrophilic substitution for such aromatic hydrocarbons. The reactivity can be further influenced by substituents on the benz(f)indene core. For instance, the benz(f)indene-1,3(2H)-dione derivatives are noted for their reactivity with electrophiles due to the presence of multiple aromatic systems evitachem.com.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which involve concerted electron reorganization through cyclic transition states, are significant in the chemistry of benz(f)indene derivatives.

Diels-Alder reactions are crucial for constructing complex fused ring systems, including those found in benz(f)indenone derivatives. For example, regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeletons, which are key intermediates in the synthesis of kinamycin antibiotics, has been achieved using Diels-Alder reactions (DAR) with 4,7-dioxygenated indanone-type compounds as dienophiles researchgate.netbeilstein-journals.orgbeilstein-journals.org. Reaction of indanetrione with 1-methoxybutadiene, for instance, yielded a mixture of desired and undesired benz[f]indenone products beilstein-journals.org.

[3 + 2] cycloaddition reactions are also employed in the synthesis of benz(f)indene derivatives. Palladium-catalyzed, highly regioselective [3 + 2] cycloaddition reactions of alkylidenecyclopropa[b]naphthalenes with alkenes or alkynes provide an efficient route to 1(3)-alkylidene-2,3-dihydro-1H-benzo[f]indenes and 1-alkylidene-1H-benzo[f]indenes under mild conditions acs.org. Furthermore, silver-catalyzed tandem reactions involving TosMIC derivatives and 2-methyleneindene-1,3-diones have been used to produce benzo[f]indole-4,9-diones, involving a [3+2]-cycloaddition step mdpi.com.

The Nazarov cyclization is a well-established method for synthesizing cyclopentenone derivatives and has been extended to the synthesis of indene (B144670) structures. Lewis acid-catalyzed intramolecular cyclization of 1,4-pentadien-3-ols can lead to substituted cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s through a sequence involving Nazarov cyclization and isomerization nih.gov. Variants of the Nazarov cyclization, such as the aza-Nazarov cyclization, have also been utilized in conjunction with Wagner-Meerwein shifts for the synthesis of indene derivatives rsc.org. Furthermore, aryl vinyl ketones can serve as precursors in Nazarov-type cyclizations to yield highly functionalized indene derivatives beilstein-archives.org.

Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions play a significant role in the transformations of benz(f)indene and related indene systems, often involving hydrogen shifts.

Hydrogen atom shifts are common mechanisms for the isomerization of indene derivatives. For example, in the context of methylindenes, 1-methylindene (B165137) can isomerize to 3-methylindene via base-catalyzed 1,3-hydride transfer in polar solvents . Thermal isomerization of 1-methylindene to 3-methylindene can occur via 1,3-hydride shifts at elevated temperatures . Similarly, the formation of benz[f]indenes from acetal-fulvenes can be initiated by a thermally activated hydrogen shift, with computational studies suggesting that evitachem.comchemeo.com-H shifts are the most favorable beilstein-journals.orgresearchgate.net. In the gas phase, reactions involving indenyl radicals can lead to isomer distributions through hydrogen shifts, ring closures, and subsequent atomic hydrogen elimination rsc.orgnih.gov. The isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid in aqueous solution has been elucidated as an enolization-reketonization process acs.org.

Advanced Spectroscopic and Structural Elucidation of 1h Benz F Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the arrangement of atoms and their connectivity.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy reveals the number, type, and environment of hydrogen atoms within a molecule, while Carbon-13 (¹³C) NMR provides similar information for carbon atoms. These techniques are indispensable for confirming the successful synthesis and structural identity of 1H-Benz(f)indene derivatives.

For instance, the ¹H NMR spectrum of 1H-benz[f]indene (11r) in CDCl₃ at 400 MHz exhibits characteristic signals: a singlet at δ 7.76 ppm (integrating for 2H), a singlet at δ 7.55 ppm (1H), a singlet at δ 7.32 ppm (1H), a multiplet between δ 3.10–3.01 ppm (4H), a singlet at δ 2.63 ppm (3H), and a multiplet between δ 2.20–2.10 ppm (2H) rsc.org. The ¹³C NMR spectrum of the same compound shows signals for various carbon environments, including quaternary carbons and those bearing protons rsc.org.

In the case of 1,3-dibromo-2-phenyl-1H-indene, its ¹H NMR spectrum (200 MHz, CDCl₃) features signals at δ 7.74–7.68 ppm (2H, multiplet), δ 7.61–7.35 ppm (7H, multiplet), and a singlet at δ 5.92 ppm (1H) rsc.org. The corresponding ¹³C NMR spectrum (50 MHz, CDCl₃) displays signals at δ 143.29, 142.17, 141.72, 132.87, 129.49, 128.95 (2C), 128.80, 128.60 (2C), 128.01, 124.90, 121.54, 120.38, and 48.25 ppm rsc.org. Such detailed spectral data allows for unambiguous structural assignment.

Table 4.1.1: Representative ¹H NMR Chemical Shifts (δ) for Benz(f)indene Derivatives

| Compound | Solvent | Frequency (MHz) | Characteristic ¹H Signals (δ, multiplicity, J) | Reference |

| 1H-benz[f]indene (11r) | CDCl₃ | 400 | 7.76 (s, 1H+1H), 7.55 (s, 1H), 7.32 (s, 1H), 3.10–3.01 (m, 4H), 2.63 (s, 3H), 2.20–2.10 (m, 2H) | rsc.org |

| 1,3-dibromo-2-phenyl-1H-indene (2a) | CDCl₃ | 200 | 7.74–7.68 (m, 2H), 7.61–7.35 (m, 7H), 5.92 (s, 1H) | rsc.org |

| 5,6,7,8-tetrahydro-2-methyl-1H-benz[f]indene | CDCl₃ | 400 | 1.79 (m, 4H), 2.10 (s, 3H), 2.75 (m, 4H), 3.21 (s, 2H), 6.38 (s, 1H), 6.93 (s, 1H), 7.05 (s, 1H) | google.com |

| 1H-benz[f]indene-6-ethanol (8d) | THF | - | Signals corresponding to ethanol (B145695) side chain and benz(f)indene core | acs.org |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms, particularly in complex molecules where ¹H and ¹³C NMR spectra may show overlapping signals. Techniques such as ¹H–¹H COSY (Correlation Spectroscopy), ¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H–¹³C HMBC (Heteronuclear Multiple Bond Correlation) provide invaluable data for complete structural assignment. For example, in the study of benz[f]indenyl molybdenum compounds, 2D correlation techniques were employed to assign signals and confirm the η³-coordination mode of the benz[f]indenyl ligand, evidenced by the chemical shift of H² and the signals of carbons C³ᵃ and C⁹ᵃ rsc.org. While specific ¹⁹F-¹⁵N experiments are not detailed for benz(f)indene itself, such heteronuclear correlation experiments are standard for elucidating structures of derivatives containing these heteroatoms, providing direct evidence of through-bond correlations.

Dynamic NMR (DNMR) for Fluxional Behavior

Dynamic NMR (DNMR) is utilized to study molecules that undergo rapid structural changes (fluxionality) at ambient temperatures. By varying the temperature, DNMR can provide insights into the kinetics and mechanisms of these processes, such as bond rotations or ring flips. While specific DNMR studies on this compound or its common derivatives are not explicitly detailed in the provided search snippets, this technique is applicable to polycyclic systems where restricted rotation or tautomerization might occur.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

The IR spectrum of 1,3-dibromo-2-phenyl-1H-indene shows characteristic absorption bands, such as those typically found in aromatic systems and for the C-Br stretching. For example, IR spectroscopy has been used to confirm the structure of various benz(f)indene derivatives, with specific absorption bands indicating the presence of functional groups and the conjugated π-system rsc.orgacs.org. The IR spectrum of 2-phenyl-1H-indene-1,3(2H)-dione, for instance, exhibits bands indicative of carbonyl stretching and aromatic C-H stretching scispace.com.

Raman spectroscopy, which relies on the inelastic scattering of light, provides information about molecular vibrations that result in a change in polarizability. It often complements IR spectroscopy, particularly for symmetric vibrations or those involving bonds with low polarity. For example, studies on related indene-1,3(2H)-dione structures have involved both theoretical IR and Raman analysis to confirm vibrational modes scispace.com.

Table 4.2: Representative IR Absorption Frequencies (ν_max) for Benz(f)indene Derivatives

| Compound | IR (KBr, cm⁻¹) | Key Vibrational Modes Indicated | Reference |

| Methyl 2-(((tert-Butoxycarbonyl)oxy)(2-ethynylphenyl)methyl)acrylate | 3302, 2982, 1727, 748 | C-H (alkyne), C-H (alkyl), C=O (ester), Aromatic C-H | acs.org |

| Methyl 2-(((tert-Butoxycarbonyl)oxy)(2-(phenylethynyl)phenyl)methyl)acrylate | 2982, 1744, 1600, 749 | C-H (alkyl), C=O (ester), C=C (aromatic), Aromatic C-H | acs.org |

| 1,3-dibromo-2-phenyl-1H-indene | 7.74–7.68 (m) | Aromatic C-H stretching, C-Br stretching (implied by structure) | rsc.org |

| 2-phenyl-1H-indene-1,3(2H)-dione | 3274, 2922, 1705, 747 | O-H (if present, not in this specific compound name), C-H (alkyl), C=O (dione), Aromatic C-H | acs.org (related compound) |

Mass Spectrometry Techniques (HRMS, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight of a compound and for analyzing its fragmentation patterns, which can further corroborate structural assignments. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of ions, allowing for the determination of elemental composition. Electrospray Ionization (ESI) is a common soft ionization technique used for polar and thermally labile compounds, often producing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

HRMS data for various benz(f)indene derivatives have been reported, confirming their molecular formulas. For example, the HRMS (ESI) of 1,3-dibromo-2-phenyl-1H-indene calculated a mass for C₁₅H₁₁Br₂ as 348.9222 (M+H)⁺, with an experimental value of 348.9225 rsc.org. Similarly, for 1,3-dibromo-6-fluoro-2-phenyl-1H-indene, HRMS (ESI) calculated a mass for C₁₅H₁₀Br₂F as 366.9128 (M+H)⁺, found as 366.9131 rsc.org. These precise mass measurements are critical for validating synthetic outcomes.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules, particularly those possessing extended conjugated π-electron systems, such as polycyclic aromatic hydrocarbons (PAHs) masterorganicchemistry.comslideshare.net. The absorption of UV-Vis light by a molecule results in the excitation of electrons from their ground state, typically the Highest Occupied Molecular Orbital (HOMO), to higher energy excited states, most commonly the Lowest Unoccupied Molecular Orbital (LUMO) masterorganicchemistry.comshu.ac.uk. These electronic transitions, primarily of the π-π* and n-π* types, are highly sensitive to the molecule's electronic structure, including the extent of conjugation and the presence of substituents masterorganicchemistry.comshu.ac.uk.

This compound, a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀ nih.gov, features an extensive π-electron system characteristic of fused aromatic rings. Molecules within this class are expected to exhibit significant absorption in the UV-Vis region due to π-π* transitions, which are generally strong and occur at longer wavelengths compared to n-π* transitions masterorganicchemistry.comshu.ac.uk. While specific experimental UV-Vis absorption data for this compound itself are not detailed in the provided literature snippets, the general behavior of PAHs offers valuable insight. Studies on various PAHs reveal that an increase in the size and conjugation of the π-system typically leads to a red-shift (i.e., absorption at longer wavelengths) of the absorption maxima (λ_max) and often results in broader absorption bands. This broadening is attributed to the superposition of vibrational and rotational transitions onto the electronic transitions masterorganicchemistry.comaanda.orgoup.comresearchgate.net. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict and assign these electronic transitions, providing critical data on excitation energies and oscillator strengths for various PAH species and their derivatives oup.comaip.orgcapes.gov.brrsc.org.

To illustrate the principles of UV-Vis spectroscopy and electronic transitions in conjugated systems, data from related compounds are presented in Table 1. These examples demonstrate how absorption characteristics, specifically the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε_max), are influenced by molecular structure and electronic configuration. The λ_max value indicates the wavelength at which a molecule absorbs light most strongly, directly correlating with the energy gap between the electronic states involved in the transition masterorganicchemistry.comshu.ac.uk. For conjugated systems, a larger π-system generally results in a smaller HOMO-LUMO gap, leading to absorption at longer wavelengths (red-shift) masterorganicchemistry.comaanda.org. The molar absorptivity (ε_max) quantifies the strength of a particular electronic transition, reflecting its probability; stronger transitions, such as π-π* in highly conjugated systems, typically exhibit higher ε_max values, often ranging from 10³ to 10⁵ L mol⁻¹ cm⁻¹, whereas n-π* transitions are generally weaker, with ε_max values around 10 to 100 L mol⁻¹ cm⁻¹ shu.ac.uk. The spectral features, including the position and intensity of absorption bands, are crucial for identifying and characterizing organic compounds and understanding their photophysical properties slideshare.net.

Theoretical and Computational Chemistry Studies on 1h Benz F Indene Systems

Quantum Chemical Calculations

Quantum chemical calculations are central to understanding the electronic and geometric properties of molecules. Various theoretical levels and methodologies have been applied to study 1H-Benz(f)indene and related systems.

Density Functional Theory (DFT) Applications in Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a widely used method for calculating the electronic structure and optimizing the geometries of molecules. For this compound and analogous systems, DFT calculations have been employed to determine optimized molecular geometries and to predict key electronic properties such as electron affinities. These studies often involve exploring the distribution of electrons within the molecule, which directly influences its chemical reactivity and physical properties. For instance, DFT calculations have been used to investigate the electronic structure of related indene (B144670) derivatives, providing insights into charge distribution and frontier molecular orbital energies (HOMO-LUMO) cusat.ac.inlibretexts.orgresearchgate.netmdpi.com. The application of DFT is crucial for understanding how the fused ring system of this compound affects its electronic stability and behavior compared to simpler aromatic systems nih.govacs.org.

Hartree-Fock (HF) Level of Theory

The Hartree-Fock (HF) method, a foundational technique in quantum chemistry, has also been utilized in the study of this compound systems, often in conjunction with DFT or as a comparative method. HF calculations provide a baseline for understanding electron-electron interactions within a molecular system. Specifically, HF theory, alongside DFT, has been applied to predict adiabatic electron affinities, offering a means to assess the stability of the radical anion forms of various PAHs, including this compound nih.gov. The HF method, while computationally less demanding than highly correlated methods, provides valuable insights into the electronic structure, forming a basis for more advanced computational approaches libretexts.org.

Basis Set Selection and Functional Evaluation (e.g., B3LYP, 6-31G(d))

The accuracy of quantum chemical calculations is highly dependent on the choice of basis sets and theoretical functionals. For studies involving this compound and related compounds, the B3LYP hybrid functional has frequently been employed, often in combination with various Pople-style basis sets such as 6-31G(d), 6-31G(d,p), and 6-31+G(d,p) researchgate.netmdpi.comresearchgate.netderpharmachemica.comresearchgate.netnih.govresearchgate.net. These combinations are known to provide a good balance between computational cost and accuracy for a wide range of molecular properties. For example, the B3LYP/6-31G(d) level of theory has been used for geometry optimization and vibrational frequency calculations researchgate.netresearchgate.net. Studies evaluating the performance of B3LYP with different basis sets have shown that the inclusion of polarization and diffuse functions can improve the accuracy of calculated properties, such as heats of formation and isomerization energies nih.gov.

Potential Energy Surface (PES) Mapping and Reaction Pathway Modeling

Understanding reaction mechanisms and the energy landscapes of chemical transformations is critical. Potential Energy Surfaces (PESs) provide a multidimensional map of a molecule's energy as a function of its atomic coordinates, allowing for the identification of stable structures (minima), transition states (saddle points), and reaction pathways huntresearchgroup.org.uklibretexts.orgum.es. Computational studies have investigated reaction pathways relevant to the formation of benzindenes, including this compound. For instance, DFT calculations have been used to map the PES for the formation of PAHs, revealing specific reaction channels and energy barriers acs.orgresearchgate.net. One study identified a libretexts.orgresearchgate.net-H shift as having the lowest energy barrier in a conversion pathway leading to benzindenes, and another reported an exit transition state with an energy barrier of 18 kJ mol⁻¹ for the formation of this compound acs.orgderpharmachemica.com. These computational explorations help in understanding how such molecules are synthesized or formed under various conditions.

Conformational Analysis and Isomeric Stability Studies

Conformational analysis involves studying the different spatial arrangements a molecule can adopt through rotation around single bonds, and assessing their relative stabilities libretexts.orgslideshare.net. While this compound itself is a relatively rigid planar molecule, computational studies have explored the relative stability of different isomers and related structures. For example, comparisons of electron affinities between this compound and its isomer fluorene (B118485) highlight differences in their stability as radical anions, with the fused ring system of this compound contributing to greater stability nih.gov. Studies on other benzindene systems have investigated isomeric ratios resulting from reactions, suggesting that thermodynamic equilibria can be established, influenced by factors like hydrogen shifts derpharmachemica.com. Understanding these isomeric stabilities is crucial for predicting the prevalence and behavior of different forms of these PAHs.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to validate structural assignments and computational models. For this compound and its derivatives, studies have focused on calculating vibrational frequencies and NMR chemical shifts. DFT calculations, often employing the B3LYP functional with various basis sets, have been used to predict vibrational spectra, with results generally showing good agreement with experimental FT-IR and Raman data for related compounds researchgate.netcore.ac.uk. Similarly, Gauge-Independent Atomic Orbital (GIAO) methods within DFT frameworks are employed to calculate 1H and 13C NMR chemical shifts, allowing for the interpretation of experimental spectra mdpi.comresearchgate.net. While direct experimental NMR data for this compound itself might be limited in the available literature snippets, the methodologies used for related compounds demonstrate the predictive power of computational chemistry in this area researchgate.netnih.gov.

Data Tables

Table 1: Predicted Electron Affinities of this compound and Related Compounds

| Compound | Computational Method | Electron Affinity (eV) | Reference |

| This compound | DFT/HF | 0.13 | nih.gov, acs.org |

| Fluorene | DFT/HF | -0.07 | nih.gov |

| Indene | DFT/HF | -0.49 | nih.gov |

| Isoindene | DFT/HF | 0.49 | nih.gov |

| 2H-Benz(f)indene | DFT/HF | 1.22 | nih.gov |

Table 2: Reaction Pathway Energetics for Benzindene Formation

| Process | Computational Method | Energy Barrier/Value | Reference |

| Formation of this compound (exit TS) | DFT (implied) | 18 kJ mol⁻¹ | acs.org |

| libretexts.orgresearchgate.net-H shift in fulvene (B1219640) conversion to benzindenes | B3LYP/6-31+G** | Lowest energy barrier | derpharmachemica.com |

Analysis of Bonding, Electronic Properties, and Hyperconjugation

Theoretical and computational chemistry studies provide critical insights into the bonding, electronic structure, and hyperconjugative effects within molecules like this compound. Density Functional Theory (DFT) is a prevalent computational methodology employed to investigate these properties, offering detailed analyses of molecular geometry, electron distribution, and reactivity researchgate.netresearchgate.netnih.govfrontiersin.org.

Bonding and Electronic Properties

Computational studies on polycyclic aromatic hydrocarbons (PAHs), including benzindenes, typically involve optimizing molecular geometries to determine precise bond lengths and angles. These geometric parameters are fundamental to understanding the distribution of electron density and the nature of chemical bonds within the fused ring system researchgate.netmdpi.comresearchgate.netrsc.orgrsc.org. For instance, studies on tribromo derivatives of this compound have utilized DFT to optimize molecular structures and calculate vibrational frequencies, providing a detailed picture of their molecular framework researchgate.net.

A key electronic property is the molecule's electron affinity, which quantifies its ability to accept an electron. Theoretical predictions for this compound indicate an adiabatic electron affinity of 0.13 eV acs.org. This positive value suggests that the formation of the this compound radical anion is energetically favorable. The stability of this anion is attributed to the extended π-electron system and the contiguous sequence of fused benzene (B151609) rings, a characteristic that distinguishes it from isomers with less integrated aromatic systems acs.org.

Further electronic characterization often involves the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap. These parameters are crucial for predicting a molecule's reactivity, optical absorption, and electronic behavior rsc.orgresearchgate.netderpharmachemica.comeurjchem.com. While specific HOMO-LUMO data for this compound are not detailed in the provided snippets, such calculations are standard in DFT studies of similar aromatic systems. Additionally, computational methods are used to generate Molecular Electrostatic Potential (MEP) surfaces and calculate Mulliken atomic charges. These analyses help in predicting chemical reactivity and identifying regions susceptible to electrophilic or nucleophilic attack within the molecule researchgate.neteurjchem.com.

Hyperconjugation

Hyperconjugation, a phenomenon involving the delocalization of electrons from a σ bond into an adjacent empty or partially filled p orbital, significantly influences the electronic structure and stability of aromatic compounds nih.govfrontiersin.orgresearchgate.net. While direct, detailed computational studies specifically focusing on hyperconjugation in unsubstituted this compound are not explicitly detailed in the retrieved literature, the principles are well-established for related aromatic systems. In protonated aromatic compounds, hyperconjugation has been demonstrated to affect carbon-carbon bond lengths, dipole moments, and polarizabilities, thereby contributing to molecular stabilization nih.govfrontiersin.org. Studies on other aromatic systems have utilized computational analysis, such as examining C-H proton chemical shifts, to infer the presence and impact of hyperconjugation, often relating it to the aromatic character of rings researchgate.net. The delocalization of electron density through hyperconjugative effects is essential for a comprehensive understanding of the electronic distribution and potential reactivity of conjugated systems like this compound.

Data Tables

Table 1: Calculated Electron Affinity of this compound

| Compound | Computational Method | Electron Affinity (eV) | Reference |

| This compound | DFT | 0.13 | acs.org |

Note: The specific DFT functional and basis set used for this calculation are typically reported in the original study but are not detailed in the provided snippets.

Table 2: Illustrative Computational Parameters for Electronic Properties in Benzindene Systems

| Property / Parameter | Typical Computational Approach/Methodology | Relevance to this compound | Reference(s) |

| Molecular Geometry | DFT (e.g., B3LYP) | Determination of bond lengths, angles, and overall structure | researchgate.netmdpi.comresearchgate.net |

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Insights into electronic excitation, reactivity, and stability | rsc.orgresearchgate.netderpharmachemica.com |

| HOMO-LUMO Energy Gap | DFT | Characterization of electronic transitions and stability | rsc.orgresearchgate.netderpharmachemica.com |

| Mulliken Atomic Charges | DFT | Understanding charge distribution and potential reactivity | researchgate.neteurjchem.com |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electrophilic and nucleophilic sites | researchgate.neteurjchem.com |

| Hyperconjugative Effects | DFT (analysis of bond parameters, chemical shifts) | Elucidation of electron delocalization and molecular stabilization | nih.govfrontiersin.orgresearchgate.net |

Note: The data presented in this table represents common parameters investigated in computational studies of benzindenes and related aromatic compounds. Specific numerical values for this compound would necessitate dedicated computational analysis.

Compound List

this compound

Benzindenes

Fluorene

Indene

Tribromo-1,2,3-trihydro-1H-benz[f]indene (TTTBI)

Cis-trans-1,2,3-tribromo-1,2,3-trihydro-1H-benz[f]indene (CTTBI)

Cis-cis-1,2,3-tribromo-1,2,3-trihydro-1H-benz[f]indene (CCTBI)

Benz[e]indenyl

Benz[f]indenyl

Cyclopentadiene

Benzene

Indeno[1,2-b]fluorenes (IFs)

Indacenodibenzothiophenes (IDBTs)

Benzenium

Toluenium

Applications of 1h Benz F Indene and Its Derivatives in Advanced Chemical Systems

Role as Versatile Synthetic Intermediates

The 1H-Benz(f)indene core, also known as benzofluorene, serves as a valuable scaffold for the synthesis of a diverse array of complex organic molecules. Its chemical reactivity allows for functionalization at various positions, leading to the creation of novel derivatives with tailored properties. The versatility of the indene (B144670) skeleton is evident in its use for constructing compounds with significant biological activity and for applications in materials science. rsc.org Synthetic strategies often involve reactions such as palladium-catalyzed heteroaromatic C–H addition and sequential tandem cyclization to produce fused ring systems. rsc.org

The synthesis of dihydro-1H-indene derivatives, for instance, showcases the utility of the indene framework in medicinal chemistry. nih.gov Through a series of reactions including cyclization, coupling, and reductive steps, a variety of analogues can be produced. nih.gov Furthermore, the indene moiety is a key structural unit in many natural products and pharmaceutical agents, highlighting its importance as a synthetic target and intermediate. rsc.org The development of catalytic methods, such as those employing palladium, has enabled the efficient and highly regioselective synthesis of functionalized indene derivatives from readily available starting materials. nih.gov These synthetic routes underscore the role of this compound and its analogues as foundational building blocks in modern organic synthesis.

Materials Science Applications

The unique photophysical and electronic properties of this compound derivatives have led to their extensive investigation and application in various fields of materials science.

Organic Electronics and Optoelectronic Devices

Derivatives of this compound, particularly spirobenzofluorene compounds, have emerged as highly effective materials for organic light-emitting diodes (OLEDs). These materials are often used as hosts for dopants in the emissive layer of OLEDs. For instance, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based derivatives have been successfully synthesized and employed as host materials in highly efficient blue OLEDs. nih.gov

One study reported the synthesis of several 9-anthracene-spirobenzofluorene derivatives which, when used as hosts for blue dopants, resulted in OLEDs with impressive performance. The device characteristics are summarized in the table below.

| Host Material | Dopant | Emission Peak (nm at 7V) | Luminance Efficiency (cd/A) |

| BH-9PA | DSA-Ph | 468 | 7.03 |

| BH-9PA | BD-6MDPA | 464 | 6.60 |

These results demonstrate the potential of this compound derivatives to facilitate efficient energy transfer and produce high-purity blue light, a critical aspect for display and lighting applications. nih.gov Another novel spiro-type host material, 5-[4-(1-naphthyl)phenyl]-spiro[fluorene-7,9'-benzofluorene] (BH-1PN), has also been developed and utilized in blue OLEDs, further highlighting the versatility of this class of compounds in organic electronics. nih.gov

Fluorescent Probes and Bioimaging Applications

The inherent fluorescence of the benzofluorene core makes it an attractive platform for the development of fluorescent probes for bioimaging. While direct applications of this compound are still emerging, the closely related fluorene (B118485) ring system is well-established in this field. Fluorene-based fluorophores are known for their high fluorescence quantum yields and photostability, which are desirable properties for imaging applications. nih.gov These characteristics suggest that derivatives of this compound could be similarly tailored for use as fluorescent probes.

The development of fluorescent probes often involves the synthesis of derivatives that can selectively interact with specific analytes or cellular components. For example, benzofuro[2,3-c]pyridines, which can be synthesized through palladium-catalyzed reactions, have been investigated as ratiometric fluorescent probes for metal ions. rsc.org Furthermore, research into benzo[g]coumarin-based fluorescent probes, which have extended π-systems, showcases their utility in bioimaging for detecting biologically important species. scispace.comresearchgate.net The structural similarities and shared photophysical properties between these systems and this compound derivatives point towards a promising future for benzofluorenes in the design of novel probes for advanced bioimaging techniques.

Polymerization Catalysis (e.g., Zirconocene (B1252598) Compounds in Ethylene (B1197577) Polymerization)

A significant application of this compound is in the field of polymerization catalysis. Specifically, benz[f]indenyl ligands are used to synthesize zirconocene complexes that act as highly active single-site catalysts for ethylene polymerization. rsc.org These catalysts, when combined with a cocatalyst such as methylaluminoxane (B55162) (MAO), demonstrate catalytic activities comparable to the well-known Cp2ZrCl2/MAO system. rsc.org

The key advantage of these benz[f]indenyl zirconocene catalysts is their ability to produce polyethylenes with very high molecular weights. The properties of the resulting polymer, such as a high melting point, indicate the formation of linear polyethylene (B3416737). rsc.org The synthesis of these ansa-zirconocene complexes often leads to a mixture of rac and meso isomers, which can be separated to yield catalysts with distinct polymerization behaviors. nih.gov The performance of these catalysts can be influenced by factors such as the substituents on the indenyl ligand and the polymerization conditions. nih.govncats.ioresearchgate.net

Below is a table summarizing the performance of a dinuclear bis(ansa-zirconocene) complex in ethylene polymerization, highlighting the effect of the MAO/Zr ratio.

| Pre-catalyst | [MAO]/[Zr] ratio | Productivity (kg(PE) mol(Zr)⁻¹ h⁻¹) |

| Dinuclear 9 | 5000 | 25,870 |

| Dinuclear 9 | 2000 | 5,690 |

This data underscores the tunability of these catalytic systems for producing polyethylene with desired properties. mdpi.com

Electron-Transporting Materials

The electron-deficient nature of certain this compound derivatives makes them suitable for use as electron-transporting materials (ETMs) in various organic electronic devices. chemeo.comsemanticscholar.org A crucial requirement for an ETM is a low-lying lowest unoccupied molecular orbital (LUMO) to facilitate electron injection and transport. chemeo.com

Indene-fullerene adducts, synthesized through a Diels-Alder reaction, have been developed as ETMs for flexible perovskite solar cells. These C60 derivatives, featuring various functionalized indenes, exhibit appropriate LUMO energy levels for efficient electron transport. A pyridine-substituted spirofluorene-benzofluorene derivative has also been shown to enhance the quantum efficiency of blue fluorescent OLEDs by acting as an effective electron transport material that blocks hole leakage from the emissive layer. The development of novel spirobifluorene modified materials as electron transport layers has led to lower driving voltages, increased quantum efficiency, and longer lifetimes in phosphorescent OLEDs.

Photovoltaic Solar Cells

In the realm of renewable energy, derivatives of this compound have shown promise in the development of organic solar cells (OSCs). Their utility stems from their favorable electronic properties and their ability to be incorporated into the active layer of these devices.

Indene-fullerene C60 adducts have been synthesized and characterized for their application as electron-transporting materials in planar heterojunction perovskite solar cells. The tunability of the indene structure allows for the synthesis of a family of adducts with varying functional groups, which in turn influences their electronic properties and performance in solar cell devices. Dibenzofulvene derivatives, which share a similar structural motif, have also been investigated as dyes for dye-sensitized solar cells and as hole transport materials in perovskite solar cells, demonstrating the broader potential of this class of compounds in photovoltaic applications. Furthermore, the incorporation of fluorescein (B123965) derivatives into benzodithiophene-based terpolymers has been explored as a strategy to improve the efficiency of organic solar cells through intramolecular Förster Resonance Energy Transfer (FRET).

Precursors for High-Energy Fuels

The development of high-energy-density fuels is crucial for advanced propulsion systems, where the energy content per unit volume or mass is a critical parameter. Polycyclic hydrocarbons are promising candidates for such fuels due to their high density and carbon-to-hydrogen ratio. While direct and extensive research on this compound as a primary precursor for high-energy fuels is not widely documented, its structural characteristics and behavior in high-temperature environments suggest its potential in this domain.

High-energy-density fuels are often synthesized from petroleum-derived feedstocks through processes like dimerization, cycloaddition, hydrogenation, and isomerization of cyclic olefins. researchgate.net The general strategy involves creating strained polycyclic structures that release significant energy upon combustion. Given that this compound is a polycyclic hydrocarbon, it theoretically fits the profile of a potential precursor. Its hydrogenation would yield a saturated polycyclic alkane, a class of compounds known for their high density and volumetric energy content.

Furthermore, studies have shown that this compound can be formed under combustion-like conditions. For instance, it has been synthesized in a high-temperature chemical microreactor (at approximately 1300 K) through the reactions of the 2-naphthyl radical with allene (B1206475) and methylacetylene. researchgate.net This indicates its stability and presence in high-temperature environments, a relevant characteristic for fuel components.

However, it is also important to consider the combustion characteristics of indene-based compounds. Research on the impact of aromatic structures in jet fuel applications has indicated that indene-based blended fuels can lead to high particulate matter emissions. whiterose.ac.uk This suggests that while the energy density might be favorable, the combustion properties of fuels derived from this compound would require careful optimization to meet emission standards.

Below is a table summarizing some of the key physical and chemical properties of this compound, which are relevant for its consideration as a fuel precursor.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H10 | chemeo.com |

| Molecular Weight | 166.22 g/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (gas) | Data not readily available | chemeo.com |

| Normal Boiling Point Temperature | Data not readily available | chemeo.com |

Studies of Molecular Interactions and Structural Dynamics

The molecular structure and dynamics of polycyclic aromatic hydrocarbons are fundamental to understanding their reactivity, physical properties, and potential applications. While specific and detailed studies on the molecular interactions and structural dynamics of this compound are limited, the methodologies for such investigations are well-established and have been applied to similar molecules.

Molecular mechanics and molecular dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of molecules. libretexts.org For a semi-rigid molecule like this compound, these simulations could elucidate the nature of intermolecular interactions in condensed phases, such as π-π stacking, which is a common feature of aromatic systems. Understanding these interactions is crucial for predicting crystal packing, material properties, and behavior in solution.

Spectroscopic techniques, in conjunction with computational studies, are essential for a comprehensive understanding of molecular structure. While detailed spectroscopic assignments for this compound are not extensively published, the general spectral regions for the characteristic functional groups are known. A combined experimental and theoretical approach, as demonstrated for other aromatic compounds, would be invaluable for a precise structural characterization of this compound. researchgate.net

The table below presents some computed molecular properties of this compound, which form the basis for theoretical studies of its structure and interactions.

| Computed Property | Value | Source |

|---|---|---|

| XLogP3-AA | 4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Future Research Directions and Emerging Areas in 1h Benz F Indene Chemistry

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of 1H-Benz(f)indene chemistry. While some routes to the core cyclopenta[b]naphthalene skeleton exist, there is a pressing need for more diverse and innovative strategies.

Future research in this area could focus on:

Transition-Metal Catalysis: The application of transition-metal catalysis, which has revolutionized the synthesis of complex organic molecules, remains relatively unexplored for the direct synthesis of this compound. Palladium-catalyzed cross-coupling reactions, for instance, could offer a powerful tool for constructing the benz(f)indene framework. nih.gov Similarly, silver-catalyzed reactions have shown promise in the synthesis of related complex structures.

Photochemical Synthesis: The use of light-induced reactions offers a green and efficient alternative to traditional thermal methods. Exploring photochemical pathways to construct the 1H-cyclopenta[b]naphthalene system could lead to novel and milder reaction conditions.

Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single pot, can significantly improve synthetic efficiency. A notable example is the rapid construction of cyclopenta[b]naphthalene frameworks from propargylic alcohol tethered methylenecyclopropanes through a cascade cyclization. rsc.org Further development of such elegant and atom-economical processes is a key area for future investigation.

Diels-Alder Strategies: The Diels-Alder reaction has been utilized for the synthesis of derivatives like 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. nih.gov A microwave-assisted dehydrogenative Diels-Alder reaction of styrene has also been reported for preparing related fluorophores. nih.gov Future work could explore novel diene and dienophile combinations to access a wider range of substituted this compound systems.

| Synthetic Strategy | Description | Potential Advantages |

| Transition-Metal Catalysis | Utilization of catalysts like palladium and silver to facilitate C-C bond formation. | High efficiency, selectivity, and functional group tolerance. |

| Photochemical Synthesis | Employing light to initiate and drive chemical reactions. | Milder reaction conditions, potential for unique reactivity. |

| Cascade Reactions | Multi-step reactions occurring in a single synthetic operation. | Increased efficiency, reduced waste, and operational simplicity. |

| Diels-Alder Reactions | A [4+2] cycloaddition to form six-membered rings. | High stereoselectivity and predictability. |

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, detailed mechanistic studies are still in their infancy.

Key areas for future mechanistic investigations include:

Gas-Phase Formation: The gas-phase formation of benzindene isomers through the reaction of indenyl radicals with vinylacetylene has been studied. chemeo.com Further investigations into the complex reaction networks and intermediates involved in high-temperature environments, such as combustion, are warranted.

Cycloaddition Reactions: While cycloaddition reactions are employed in the synthesis of related structures, detailed mechanistic studies of these reactions for this compound are scarce. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the transition states and reaction pathways of these complex transformations. researchgate.netresearchgate.net

Pyrolysis Mechanisms: The pyrolysis of indene (B144670) has been shown to proceed through the formation of the 1-indenyl radical and subsequent dimerization. rsc.org Investigating the pyrolysis of this compound could reveal unique thermal rearrangement pathways and decomposition products.

Development of New Derivatives with Tuned Properties

The functionalization of the this compound core opens up avenues for creating novel materials with tailored electronic, optical, and biological properties.

Future research should focus on the synthesis and characterization of derivatives with specific functionalities:

Solvatochromic Fluorophores: Derivatives of cyclopenta[b]naphthalene have been synthesized and shown to exhibit intriguing solvatochromic behavior, with high quantum yields and large Stokes shifts. nih.gov Further exploration of different donor-acceptor substituents on the this compound scaffold could lead to the development of advanced fluorescent probes for various applications, including biological imaging.

Electronic Materials: The extended π-system of this compound makes it an attractive building block for organic electronic materials. The synthesis of derivatives with specific electronic properties could lead to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Biologically Active Compounds: The indene scaffold is present in many biologically active molecules. researchgate.netnih.gov The synthesis and biological evaluation of this compound derivatives could lead to the discovery of new therapeutic agents. For instance, dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors with antitumor potency. nih.gov

| Derivative Class | Potential Properties and Applications |

| Solvatochromic Fluorophores | Sensitive to solvent polarity; applications in chemical sensing and biological imaging. |

| Electronic Materials | Tunable electronic properties; applications in organic electronics. |

| Biologically Active Compounds | Potential as therapeutic agents, for example, as anticancer agents. |

Interdisciplinary Research at the Interface of Synthetic and Computational Chemistry

The synergy between synthetic organic chemistry and computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. This interdisciplinary approach is particularly valuable for a complex system like this compound.

Future interdisciplinary research could involve:

Predictive Modeling of Reaction Outcomes: Computational methods, such as DFT, can be used to predict the feasibility and selectivity of new synthetic routes to this compound and its derivatives. researchgate.net This can help to guide synthetic efforts and reduce the amount of trial-and-error experimentation.

Understanding Structure-Property Relationships: Computational modeling can provide a deep understanding of how the structure of this compound derivatives influences their electronic and photophysical properties. This knowledge is essential for the rational design of new materials with desired characteristics.

Investigating Reaction Mechanisms: As mentioned earlier, computational chemistry can be instrumental in elucidating complex reaction mechanisms. For instance, DFT calculations can provide insights into the cycloaddition/rearomatization processes involved in the synthesis of related polycyclic systems. researchgate.net

By fostering a close collaboration between synthetic and computational chemists, the exploration of this compound chemistry can be significantly advanced, leading to the discovery of novel synthetic methods, a deeper understanding of reaction mechanisms, and the development of new functional materials.

Q & A

Q. What established synthetic routes exist for 1H-Benz(f)indene and its derivatives?

The synthesis of this compound typically involves cyclization reactions or radical-mediated recombination processes. For example, Becker (1994) developed a multi-step protocol for synthesizing Benz(f)indene derivatives, including the preparation of Benz(f)inden-l-one via Friedel-Crafts acylation and subsequent dehydration . Key intermediates like Benz(f)indan-l-one are often synthesized using electrophilic aromatic substitution, with characterization via NMR and GC-MS to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Benz(f)indene derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for distinguishing isomers like Benz(f)indene from Benz(e)indene . Gas Chromatography-Mass Spectrometry (GC-MS) is effective for detecting trace amounts in environmental matrices, as demonstrated in studies analyzing polycyclic aromatic hydrocarbons (PAHs) in dairy products . High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for confirming molecular formulas and stereochemistry .

Q. What safety protocols are documented for handling this compound derivatives?

Toxicity studies indicate that this compound-1,3(2H)-dione has an oral LD50 >2,000 mg/kg in rats, with no mutagenic or clastogenic activity observed in vitro . Researchers should use standard PPE (gloves, lab coats, goggles) and ensure proper ventilation during synthesis. Waste disposal must follow hazardous chemical protocols due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of Benz(f)indene-containing metallocenes?

Yield variations often stem from competing radical recombination pathways or incomplete cyclization. Becker (1994) noted that optimizing reaction temperatures (e.g., 80–120°C) and catalyst loadings (e.g., Lewis acids like AlCl₃) improves selectivity . Kinetic studies using shock tube reactors with synchrotron-based mass spectrometry can monitor intermediate radical species (e.g., hydroxycyclopentadienyl) to identify side reactions .

Q. What strategies enhance selectivity in gas-phase radical recombination reactions for Benz(f)indene formation?

Controlling radical concentrations and reaction dwell times minimizes byproducts like hydroxyl-indene. Studies on hydroquinone pyrolysis revealed that HO-CPD radicals recombine with CPD radicals to form indene derivatives via CO elimination . Computational modeling (e.g., DFT) predicts transition-state energies to guide experimental conditions, such as pressure adjustments (6–7 bar) to favor Benz(f)indene formation .

Q. How can biocatalytic approaches be optimized for stereoselective production of Benz(f)indene-derived pharmaceutical precursors?

Engineered enzymes, such as optimized cytochrome P450 variants, achieve >99% enantiomeric excess in producing indene oxide—a precursor for HIV protease inhibitors . Directed evolution and molecular dynamics simulations refine enzyme-substrate interactions, particularly for bulky Benz(f)indene analogs. Reaction monitoring via chiral HPLC ensures stereochemical fidelity .

Q. What validation protocols ensure reproducibility in biological activity studies of Benz(f)indene analogs?

Standardize assays using positive controls (e.g., ascorbic acid for antioxidant studies) and validate via dose-response curves (e.g., IC50 calculations for α-amylase inhibition) . For antiviral studies, use isogenic viral strains (e.g., HSV-1 mutants) to confirm target specificity, as resistance profiling distinguishes direct antiviral effects from cytotoxicity .

Q. How do structural modifications to the Benz(f)indene core affect its electrochemical properties in metallocene applications?

Substituents like methyl or ethyl groups alter electron density at the indene moiety, impacting redox potentials. Cyclic voltammetry studies show that dimethyl-Benz(f)indene derivatives exhibit lower oxidation potentials (+0.45 V vs. Ag/AgCl) compared to unsubstituted analogs, enhancing their utility in catalytic systems .

Methodological Considerations

Q. What environmental monitoring techniques detect Benz(f)indene derivatives in complex matrices?

Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace PAH detection in milk and dairy products, with detection limits <1 ppb . For aqueous samples, liquid-liquid extraction using dichloromethane improves recovery rates (>85%) .

Q. How can computational modeling predict the stability of Benz(f)indene intermediates in radical-mediated reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model radical stabilization energies and transition states. Studies on toluene pyrolysis correlate simulated m/z profiles (e.g., 116 for indene) with experimental time-resolved mass spectrometry data to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.